Aprinocarsen

Antisense oligonucleotide PKC-alpha mRNA knockdown

Aprinocarsen (ISIS 3521, LY900003) is the benchmark phosphorothioate ASO targeting PKC-α mRNA, validated in Phase III NSCLC trials. Its well-characterized dose-limiting coagulation and complement activation profiles (aPTT +29%, C3a +3.6-fold) provide a gold-standard comparator for next-gen ASO safety panels. With a confirmed IC50 of 50–100 nM and no cross-reactivity with PKC-η/ζ, it serves as an essential negative control for PKC-α siRNA/CRISPR studies and a PK/PD modeling reference (4-h steady-state; schedule-dependent toxicity). Procure the sodium salt (CAS 331257-53-5) at ≥95% purity for reliable, reproducible translational research.

Molecular Formula C196H249N68O105P19S19
Molecular Weight 6435.16
CAS No. 151879-73-1
Cat. No. B585716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprinocarsen
CAS151879-73-1
Molecular FormulaC196H249N68O105P19S19
Molecular Weight6435.16
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)O)S
InChIInChI=1S/C196H249N68O105P19S19/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280)/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?/m0/s1
InChIKeyNMYKBZSMOUFOJV-FJSWQEPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprinocarsen (ISIS 3521) for Research Procurement: Chemical Class and Baseline Characteristics


Aprinocarsen (CAS 151879-73-1; also known as ISIS 3521, LY900003, Affinitak) is a 20-mer phosphorothioate antisense oligodeoxynucleotide designed to hybridize to the 3'-untranslated region of human protein kinase C-alpha (PKC-α) mRNA, thereby inhibiting PKC-α expression [1]. As a first-generation antisense oligonucleotide (ASO), it features a full phosphorothioate backbone that confers nuclease resistance and enables systemic administration without a delivery vehicle [2]. Aprinocarsen sodium (CAS 331257-53-5) represents the sodium salt form commonly used in research formulations [3]. The compound advanced to Phase III clinical trials for non-small cell lung cancer (NSCLC) under co-development by Isis Pharmaceuticals and Eli Lilly, receiving Orphan Drug designation and Fast Track status before eventual discontinuation [4]. As a historical benchmark molecule in antisense therapeutics, aprinocarsen serves as an essential reference standard for studies investigating PKC-α biology, oligonucleotide pharmacology, and the evolution of antisense drug design.

Why Aprinocarsen (ISIS 3521) Cannot Be Substituted by Generic PKC Inhibitors or Alternative ASOs


Aprinocarsen's mechanism of action operates at the mRNA level via sequence-specific antisense hybridization, a modality fundamentally distinct from small-molecule ATP-competitive PKC inhibitors such as ruboxistaurin (LY333531, PKC-β selective) or enzastaurin (pan-PKC). The phosphorothioate backbone chemistry produces class-specific toxicological signatures—including concentration-dependent complement activation and coagulation parameter prolongation—that differ materially from small-molecule PKC inhibitor profiles [1]. Furthermore, within the antisense oligonucleotide class, sequence specificity dictates target engagement: aprinocarsen targets the 3'-UTR of PKC-α mRNA and does not cross-react with other PKC isoforms (e.g., PKC-η, PKC-ζ), whereas alternative ASOs such as ISIS 5132 target c-raf-1 kinase [2]. These molecular, pharmacological, and toxicological distinctions preclude generic substitution of aprinocarsen by any in-class small molecule or by alternative ASO sequences in research applications requiring precise PKC-α modulation or evaluation of phosphorothioate ASO class effects [3].

Aprinocarsen (ISIS 3521) Procurement Evidence: Quantitative Differentiation from PKC Inhibitors and ASO Controls


PKC-α mRNA Reduction: Aprinocarsen IC50 of 50-100 nM with Isoform Selectivity Versus PKC-η and PKC-ζ

Aprinocarsen (ISIS 3521) demonstrated an IC50 of 50-100 nM for reduction of PKC-α mRNA in human bladder carcinoma (T-24) cells [1]. At concentrations achieving PKC-α knockdown, aprinocarsen showed no detectable effect on the expression of other PKC family members, specifically PKC-η and PKC-ζ [1]. In contrast, three control phosphorothioate oligodeoxynucleotides with scrambled or mismatched sequences that do not target human PKC-α mRNA produced no tumor growth inhibition at doses up to 6 mg/kg, confirming that the observed activity is sequence-specific rather than attributable to non-specific phosphorothioate backbone effects [1].

Antisense oligonucleotide PKC-alpha mRNA knockdown isoform selectivity

In Vivo Xenograft Tumor Growth Inhibition: Aprinocarsen ID50 Range of 0.06-0.6 mg/kg Across Three Human Tumor Models

In nude mouse xenograft models, aprinocarsen (ISIS 3521) administered intravenously produced dose-dependent inhibition of tumor growth across three distinct human tumor cell lines: T-24 bladder carcinoma, A549 lung carcinoma, and Colo 205 colon carcinoma [1]. The ID50 values (dose required for 50% tumor growth inhibition) ranged from 0.06 to 0.6 mg/kg daily depending on the tumor type [1]. Importantly, three sequence control phosphorothioate oligodeoxynucleotides lacking complementarity to human PKC-α mRNA were without effect on tumor growth at doses as high as 6 mg/kg daily, confirming that the antitumor activity is sequence-dependent [1]. Repeat-dose toxicity studies in mice showed that aprinocarsen was well tolerated at 100 mg/kg i.v. for up to 14 days with no acute toxicity apparent [1].

Xenograft tumor growth inhibition in vivo efficacy bladder carcinoma lung carcinoma colon carcinoma

Clinical Safety Pharmacology: Aprinocarsen 24-Hour Infusion Produces Concentration-Dependent Coagulation Parameter Prolongation (aPTT +29%, p=0.005)

In a Phase I trial of aprinocarsen administered as a 24-hour weekly continuous intravenous infusion to patients with advanced cancer (n=14), dose-escalation from 6 to 24 mg/kg revealed concentration-dependent effects on coagulation parameters [1]. Mean activated partial thromboplastin time (aPTT) increased by 29% from baseline (p=0.005), and mean prothrombin time increased by 10% (p=0.006) [1]. Complement split products increased 1.6-fold (Bb, p=0.014) and 3.6-fold (C3a, p=0.004) [1]. These changes were transient, recovering to baseline by day 7, and steady-state plasma concentrations were achieved within 4 hours [1]. The maximum tolerated dose was established at 24 mg/kg based on these class-specific toxicities [1].

Phase I pharmacokinetics coagulation complement activation phosphorothioate ASO class effects

Phase III NSCLC Overall Survival: Aprinocarsen Plus Gemcitabine/Cisplatin Median OS 10.0 Months Versus Control 10.4 Months (HR=1.05, P=0.613)

A randomized Phase III trial (n=670 patients) evaluated the addition of aprinocarsen (2 mg/kg/day continuous infusion for 14 days) to gemcitabine (1250 mg/m2 days 1 and 8) plus cisplatin (80 mg/m2 day 1) versus chemotherapy alone in patients with previously untreated stage IIIB/IV NSCLC [1]. Median overall survival was 10.0 months (95% CI, 8.4 to 10.8) in the aprinocarsen-containing experimental arm versus 10.4 months (95% CI, 8.6 to 12.2) in the control arm (P=0.613; hazard ratio=1.05; 95% CI, 0.88 to 1.25) [1]. Response rates were 28.9% (experimental) versus 35.0% (control) (P=0.124) [1]. Grade 3/4 thrombocytopenia was significantly increased in the aprinocarsen arm (P<0.0001) [1].

Phase III non-small cell lung cancer overall survival gemcitabine cisplatin combination therapy

Phase II NSCLC Response Rate and Hematologic Toxicity Comparison: Experimental Arm 16.7% RR Versus Control 44.4% RR

A randomized Phase II trial (n=18 patients) evaluated aprinocarsen (2 mg/kg continuous i.v. infusion days 1-14) added to gemcitabine (1250 mg/m2 days 1 and 8) and cisplatin (80 mg/m2 day 1) in chemonaive patients with advanced/metastatic NSCLC [1]. The objective response rate was 16.7% (1 of 6 evaluable patients) in the aprinocarsen experimental arm compared with 44.4% (4 of 9 evaluable patients) in the chemotherapy-alone control arm [1]. Grade 3/4 thrombocytopenia occurred more frequently in the aprinocarsen arm (87.5% vs. 33.3%) [1]. Patients received a median of 2.5 cycles in the experimental arm versus 4 cycles in the control arm [1].

Phase II non-small cell lung cancer response rate thrombocytopenia gemcitabine cisplatin

Cross-Study ASO Infusion Schedule Comparison: 24-Hour Weekly Infusion Demonstrates Transient Coagulation Effects Versus 21-Day Protracted Infusion Profile

Cross-study analysis of aprinocarsen infusion schedules reveals that 24-hour weekly continuous infusion produced concentration-dependent, transient prolongation of aPTT (+29%, p=0.005) and complement activation (C3a 3.6-fold increase, p=0.004) that fully recovered to baseline by day 7 [1]. In contrast, a 21-day protracted continuous infusion schedule used in recurrent high-grade astrocytoma patients (2 mg/kg/day) showed different toxicity dynamics, with the study concluding that 'delivery of aprinocarsen over a 24-hour infusion schedule showed concentration-dependent effects on coagulation and complement' that were distinct from protracted infusion profiles [1]. Steady-state plasma concentrations were achieved within 4 hours during 24-hour infusion [1].

infusion schedule pharmacokinetics coagulation complement phosphorothioate ASO dosing regimen

Aprinocarsen (ISIS 3521) Application Scenarios for Research and Industrial Procurement


Reference Standard for Phosphorothioate ASO Class Toxicology Studies

Aprinocarsen serves as a well-characterized reference compound for studying phosphorothioate antisense oligonucleotide class effects on coagulation and complement activation. The quantitative data from the Phase I 24-hour infusion trial—aPTT prolongation of 29% (p=0.005), complement C3a increase of 3.6-fold (p=0.004), and transient reversibility by day 7—provides a benchmark for evaluating next-generation ASO chemistries and backbone modifications [1]. Procurement of aprinocarsen enables direct comparative toxicology studies to demonstrate reduced class-effect liabilities in novel oligonucleotide therapeutics.

Negative Control for PKC-α Targeted Oncology Combination Studies

Based on the definitive Phase III data showing no overall survival benefit when added to gemcitabine/cisplatin (median OS 10.0 vs. 10.4 months; HR=1.05; P=0.613) and the Phase II data demonstrating response rate reduction (16.7% vs. 44.4%), aprinocarsen functions as an essential negative control in preclinical studies evaluating novel PKC-α inhibitors or ASO-chemotherapy combinations [1][2]. Researchers can benchmark new PKC-α targeting agents against aprinocarsen to establish whether observed efficacy exceeds that of this extensively studied ASO.

ASO Dosing Schedule Optimization Research

Cross-study pharmacokinetic data demonstrating that aprinocarsen achieves steady-state plasma concentrations within 4 hours of 24-hour infusion and exhibits schedule-dependent toxicity profiles make this compound valuable for infusion regimen optimization studies [1]. Researchers investigating ASO infusion duration, frequency, and exposure-response relationships can use aprinocarsen's well-documented parameters as a reference for developing and validating PK/PD models for antisense therapeutics.

PKC-α Isoform Selectivity Validation in Cellular Assays

Aprinocarsen's demonstrated IC50 of 50-100 nM for PKC-α mRNA reduction, coupled with its lack of effect on PKC-η and PKC-ζ expression, makes it a validated tool compound for distinguishing PKC-α-dependent from PKC-α-independent biological effects in cell-based assays [1]. When used alongside sequence control phosphorothioate oligonucleotides, aprinocarsen enables researchers to definitively attribute observed phenotypes to PKC-α knockdown rather than to non-specific ASO backbone effects, providing essential controls for siRNA or CRISPR validation studies targeting PKC-α.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprinocarsen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.